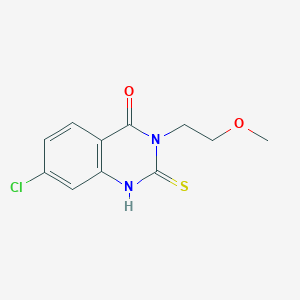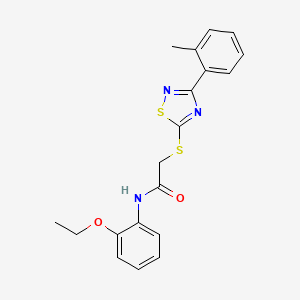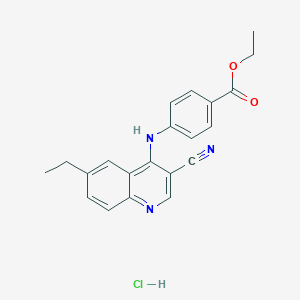
7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, making it a promising target for cancer therapy. PD153035 has been extensively studied for its potential as an anti-cancer agent.
科学的研究の応用
Synthesis and Molecular Structure
The compound 7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one belongs to a broader class of compounds that have been synthesized and studied for various properties and applications in scientific research. The synthesis of related quinazolinone derivatives involves various chemical reactions, including amidation, alkylation, and cyclization, to introduce different functional groups and achieve specific molecular structures. These processes have been extensively documented, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Hayun et al., 2012), (Gotoh & Ishida, 2013).
Antimicrobial Activity
Certain derivatives of 3,4-dihydroquinazolin-4-one have been investigated for their antimicrobial properties. Research has shown that modifying the quinazolinone core with various substituents can lead to compounds with significant activity against a range of microbial species. This highlights the potential of these compounds to serve as templates for the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007), (Osarumwense, 2022).
Antiproliferative and Anticancer Activities
The exploration of quinazolinone derivatives extends into anticancer research, where certain compounds have shown promising antiproliferative activity against various cancer cell lines. These activities are often mediated through mechanisms such as apoptosis induction and DNA/RNA damage, which are crucial for inhibiting cancer cell growth. This research area continues to expand as new derivatives are synthesized and evaluated for their selective toxicity against cancer cells, without affecting normal cells (Gutiérrez et al., 2022).
Advanced Synthesis Techniques
Modern synthetic techniques, including microwave-assisted reactions, have been employed to improve the efficiency of synthesizing quinazolinone derivatives. These methods offer rapid demethylation and cleavage of protective groups, facilitating the generation of diverse derivatives for further biological evaluation. Such advancements in synthetic methodologies underscore the versatility and potential of quinazolinone derivatives in drug discovery and development (Fredriksson & Stone-Elander, 2002).
特性
IUPAC Name |
7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-16-5-4-14-10(15)8-3-2-7(12)6-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXIGYHCZANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)

![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)



![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)


![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)